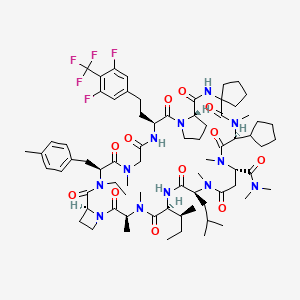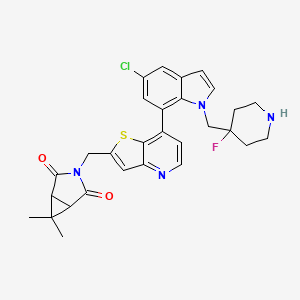
Usp7-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Usp7-IN-12 is a small molecule inhibitor targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme. USP7 plays a crucial role in regulating protein homeostasis by removing ubiquitin from substrate proteins, thereby preventing their degradation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where USP7 is often overexpressed and associated with poor prognosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Usp7-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for USP7. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring high yield and purity. This process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Usp7-IN-12 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Wissenschaftliche Forschungsanwendungen
Usp7-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of USP7 in various biochemical pathways.
Biology: Investigates the impact of USP7 inhibition on cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers where USP7 is overexpressed.
Wirkmechanismus
Usp7-IN-12 exerts its effects by binding to the catalytic domain of USP7, thereby inhibiting its deubiquitinating activity. This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The molecular targets of this compound include various proteins involved in cell cycle regulation, DNA repair, and epigenetic control. By inhibiting USP7, this compound disrupts these pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
P5091: Another USP7 inhibitor with a different chemical structure but similar mechanism of action.
HBX19818: A small molecule inhibitor targeting USP7, used in preclinical studies.
GNE-6776: A potent and selective USP7 inhibitor with applications in cancer research
Uniqueness of Usp7-IN-12: this compound is unique due to its high selectivity and potency for USP7, making it a valuable tool for studying the biological functions of USP7 and its potential as a therapeutic target. Its distinct chemical structure also allows for specific interactions with the catalytic domain of USP7, enhancing its inhibitory effects .
Eigenschaften
Molekularformel |
C29H28ClFN4O2S |
|---|---|
Molekulargewicht |
551.1 g/mol |
IUPAC-Name |
3-[[7-[5-chloro-1-[(4-fluoropiperidin-4-yl)methyl]indol-7-yl]thieno[3,2-b]pyridin-2-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C29H28ClFN4O2S/c1-28(2)22-23(28)27(37)35(26(22)36)14-18-13-21-25(38-18)19(3-7-33-21)20-12-17(30)11-16-4-10-34(24(16)20)15-29(31)5-8-32-9-6-29/h3-4,7,10-13,22-23,32H,5-6,8-9,14-15H2,1-2H3 |
InChI-Schlüssel |
QLBUPXMBAFPVRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1C(=O)N(C2=O)CC3=CC4=NC=CC(=C4S3)C5=C6C(=CC(=C5)Cl)C=CN6CC7(CCNCC7)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


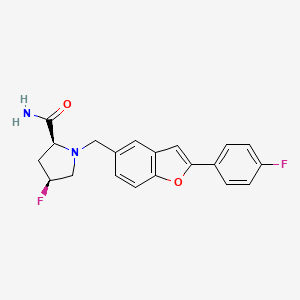
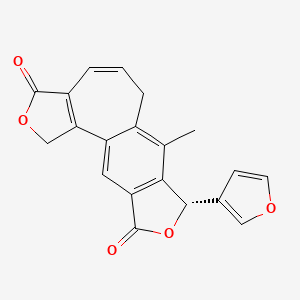
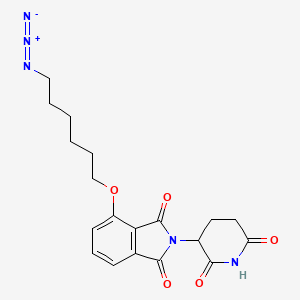
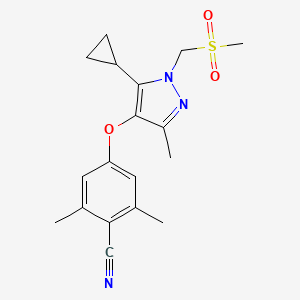
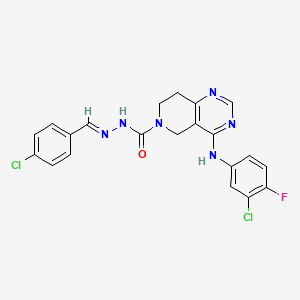

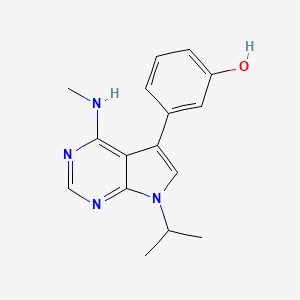

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)
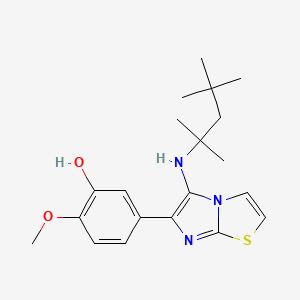

![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
methyl phosphate](/img/structure/B12389324.png)
